7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine CAS 1273603-58-9 properties
7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine CAS 1273603-58-9 properties
An In-depth Technical Guide to 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9)
Abstract
7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated heterocyclic amine that represents a valuable and versatile building block for drug discovery and development. Its rigid bicyclic core, decorated with bromine and fluorine atoms, offers a unique combination of structural and electronic properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, propose a detailed synthetic pathway with mechanistic insights, discuss its potential spectroscopic signature, and explore its applications as a scaffold in modern therapeutic design. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
The 2,3-Dihydro-1-Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran ring system, particularly its dihydro derivative, is a cornerstone in the development of therapeutic agents.[1] This scaffold is present in a multitude of natural products and clinically approved drugs, demonstrating a wide array of biological activities.[2][3] The fusion of a benzene ring with a furan ring imparts a rigid, planar structure that can effectively orient functional groups for optimal interaction with biological targets.
Key attributes of the benzofuran scaffold include:
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High Lipophilicity: The benzofuran ring, as seen in drugs like Amiodarone, confers high lipid solubility, which can enhance tissue distribution.[1]
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Metabolic Stability: The aromatic nature of the core often provides stability against metabolic degradation.
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Versatile Bioactivity: Derivatives have been identified as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents, often acting through mechanisms like kinase inhibition.[1][3]
The specific compound, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, enhances this privileged scaffold with strategically placed halogen atoms and a primary amine, making it a highly attractive starting point for library synthesis and lead optimization.
Physicochemical and Structural Properties
The structural and electronic properties of a molecule are critical determinants of its reactivity and potential for biological interaction. 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine possesses a unique combination of features that make it a compound of significant interest.
| Property | Value | Source |
| CAS Number | 1273603-58-9 | N/A |
| Molecular Formula | C₈H₇BrFNO | [4] |
| Molecular Weight | 232.05 g/mol | [4] |
| SMILES | NC1COC2=C(C(F)=CC=C12)Br | [4] |
| Appearance | Predicted to be a solid at room temperature | N/A |
Structural Analysis:
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Dihydrobenzofuran Core: Provides a rigid, three-dimensional conformation, which is often advantageous for selective binding to protein targets.
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Primary Amine at C3: This functional group serves as a key handle for subsequent chemical modifications. It can act as a nucleophile or a base and is a common feature in pharmacophores for forming hydrogen bonds or salt bridges with biological targets. The stereocenter at C3 means this compound can exist as a racemic mixture or as individual enantiomers, (S) and (R), which may exhibit different biological activities.
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Bromine at C7: The bromine atom is a heavy halogen that can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. It also provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further diversification of the scaffold.[5]
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Fluorine at C6: The fluorine atom significantly alters the electronic properties of the benzene ring. Its high electronegativity can modulate the pKa of the nearby amine and influence the molecule's metabolic stability and binding affinity.
Synthesis and Mechanistic Considerations
While specific synthetic procedures for CAS 1273603-58-9 are not widely published in peer-reviewed journals, a logical and efficient pathway can be devised based on established benzofuran chemistry. A robust strategy involves the synthesis of the corresponding ketone intermediate, 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one, followed by reductive amination.
Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target amine from 2-bromo-3-fluorophenol.
Experimental Protocol (Proposed)
Part 1: Synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one
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Williamson Ether Synthesis: To a solution of 2-bromo-3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and ethyl bromoacetate (1.2 eq). The mixture is heated to reflux and stirred for 12-18 hours.
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Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide intermediate. This nucleophile then displaces the bromide from ethyl bromoacetate in a classic SN2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.
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Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude ester is extracted with ethyl acetate and washed with water and brine.
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Intramolecular Friedel-Crafts Acylation: The crude intermediate ester is added slowly to pre-heated polyphosphoric acid (PPA) at 120-130°C and stirred for 2-4 hours.[6]
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Causality: PPA serves as both the solvent and a strong acid catalyst. It promotes the cyclization of the ester onto the aromatic ring. The electron-rich aromatic ring attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the five-membered furanone ring.
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Hydrolysis and Purification: The reaction mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the solid ketone product. The solid is collected by filtration, washed with cold water and a dilute solution of sodium bicarbonate, and then dried. Further purification can be achieved by recrystallization or column chromatography.
Part 2: Reductive Amination to Yield the Final Product
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Reaction Setup: The ketone intermediate (1.0 eq) is dissolved in methanol. Ammonium acetate (10 eq) is added, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq). The reaction is stirred at room temperature for 24 hours.
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Causality: Ammonium acetate serves as the source of ammonia, which condenses with the ketone to form an imine intermediate in situ. Sodium cyanoborohydride is a mild reducing agent that is selective for the imine over the ketone, driving the reaction towards the formation of the primary amine.
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Final Work-up and Purification: The solvent is removed in vacuo. The residue is taken up in water and the pH is adjusted to >10 with 1M NaOH. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the crude amine. The final product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predictive)
While experimental spectra are not publicly available, the structure of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine allows for a reliable prediction of its key spectroscopic features.
1H NMR:
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Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be characteristic of ortho-coupling.
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C3 Proton (CH-N): A multiplet around δ 4.0-4.5 ppm.
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C2 Protons (CH₂-O): Two diastereotopic protons on the carbon adjacent to the oxygen will likely appear as two separate multiplets (or doublets of doublets) between δ 4.5-5.0 ppm.
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Amine Protons (NH₂): A broad singlet around δ 1.5-3.0 ppm, which is exchangeable with D₂O.
13C NMR:
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Signals for 8 distinct carbon atoms are expected. Aromatic carbons would appear in the δ 110-160 ppm range, with those directly attached to fluorine and oxygen appearing further downfield. The C-Br carbon would be observed around δ 100-115 ppm. The aliphatic carbons (C2 and C3) would be found upfield (δ 40-80 ppm).
19F NMR:
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A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the adjacent aromatic protons.
Mass Spectrometry (EI):
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The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 231 and 233.
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Key fragmentation patterns would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product therapeutic but rather a sophisticated building block. Its value lies in its potential to serve as a starting point for the synthesis of novel drug candidates across various therapeutic areas.
Caption: Role of the scaffold's functional groups in accessing different classes of therapeutics.
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Kinase Inhibitors: The amine at C3 is an ideal point for introducing side chains designed to interact with the hinge region of protein kinases. Many potent kinase inhibitors feature a similar heterocyclic core.[1]
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CNS Disorders: The bromine at C7 allows for palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl or heteroaryl groups, a common strategy in the development of agents targeting central nervous system receptors and transporters.[7]
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GPCR Modulators: The overall scaffold is suitable for designing ligands for G-protein coupled receptors. For example, related 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain.[8]
Safety, Handling, and Storage
As a research chemical, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine must be handled with appropriate care, following standard laboratory safety protocols.
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Hazard Classification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][9]
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GHS Pictogram: GHS07 (Exclamation Mark).[4]
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Signal Word: Warning.[4]
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Hazard Statements: H302, H315, H319, H335.[4]
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
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P280: Wear protective gloves/eye protection/face protection.[4][10]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10]
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Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers note that cold-chain transportation may be required.[4]
Conclusion
7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9) is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined three-dimensional structure, combined with orthogonal functional handles (amine and bromide) and strategic fluorination, provides a rich platform for the synthesis of diverse and complex molecules. The synthetic and analytical frameworks presented in this guide offer a solid foundation for researchers looking to incorporate this versatile scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.
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Reddy, et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]
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S. P. Nikas, et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Clinically approved drugs containing the benzofuran scaffold. [Link]
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L. Wang, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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